

What is Fura Red AM and how does it work?

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Compound of Interest

Compound Name: *Fura Red AM*
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Fura Red AM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Fura Red AM

Fura Red AM is a cell-permeant fluorescent dye extensively used for the ratiometric measurement of intracellular calcium concentration ($[Ca^{2+}]_i$).^{[1][2]} As a visible light-exitable analog of the ultraviolet-exitable probe Fura-2, Fura Red offers distinct advantages, including reduced phototoxicity and minimal interference from cellular autofluorescence.^{[2][3]} It is particularly valuable in multi-parameter fluorescence imaging, where it can be used alongside other fluorescent probes.^{[1][4]}

The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytosol.^{[5][6]} Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant Fura Red molecule within the cell.^[5] This active form of Fura Red is a high-affinity chelator of calcium ions.

The fluorescence properties of Fura Red are modulated by the binding of Ca^{2+} . Uniquely, upon binding to calcium, the fluorescence emission of Fura Red decreases when excited at approximately 488 nm.^{[1][7][8]} This inverse response to calcium concentration is a key characteristic of the dye. For ratiometric measurements, Fura Red is often co-loaded with a calcium indicator whose fluorescence increases with calcium binding, such as Fluo-3, Fluo-4, or Cal-520.^{[2][4][7]} By calculating the ratio of the fluorescence intensities of the two dyes, a

more accurate and stable measurement of intracellular calcium levels can be achieved, as this method corrects for variations in dye concentration, cell thickness, and photobleaching.

Alternatively, Fura Red can be used as a single-wavelength ratiometric indicator by exciting at two different wavelengths.^{[9][10]} For instance, excitation at 406 nm produces a signal that increases with calcium concentration, while excitation at a longer wavelength (e.g., 532 nm) results in a signal that decreases.^{[9][11]} The ratio of the emission intensities at these two excitation wavelengths provides a quantitative measure of the intracellular calcium concentration.

Quantitative Data

The following table summarizes the key quantitative properties of Fura Red.

Property	Value	Notes
Excitation Maximum (Ca ²⁺ -free)	~488 nm	[8]
Excitation Maximum (Ca ²⁺ -bound)	~420 nm	[7]
Emission Maximum	~660 nm	[3][7]
Dissociation Constant (Kd) for Ca ²⁺	~140 nM	This value can be influenced by intracellular environment. [11]
Recommended Excitation Wavelengths	435 nm, 470 nm, 488 nm	For use with various instruments and in combination with other fluorophores. ^{[12][13]}

Experimental Protocols

Preparation of Fura Red AM Stock Solution

- Reconstitution: Prepare a stock solution of **Fura Red AM** in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-5 mM.^{[2][6]} For example, to make a 1 mM stock solution

from 1 mg of **Fura Red AM** (MW ~1089 g/mol), add 918 μ L of DMSO.[2]

- Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.[14] Avoid repeated freeze-thaw cycles.

Cell Loading Protocol for Suspension Cells

This protocol is adapted for flow cytometry applications.[9][15][16]

- Cell Preparation: Resuspend cells at a concentration of 1×10^7 cells/mL in pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).[9][15]
- Loading Solution Preparation: Prepare a loading solution containing 1 μ M **Fura Red AM** and 0.01% Pluronic F-127 in HBSS. Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the AM ester in aqueous media.[9][15][16]
- Incubation: Add the loading solution to the cell suspension and incubate for 30 minutes in a 37°C water bath.[9][15][16]
- Washing: After incubation, wash the cells with HEPES Buffered Saline Solution (HBSS with 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% BSA, 10 mM HEPES) to remove extracellular dye.[9][15][16]
- Resuspension: Resuspend the cells at a concentration of 1×10^7 cells/mL in the HEPES Buffered Saline Solution. A viability dye such as SYTOX Green can be included to exclude dead cells from the analysis.[9][15]
- Equilibration: Equilibrate the cells for at least 10 minutes at 37°C before analysis.[15][16]

Cell Loading Protocol for Adherent Cells

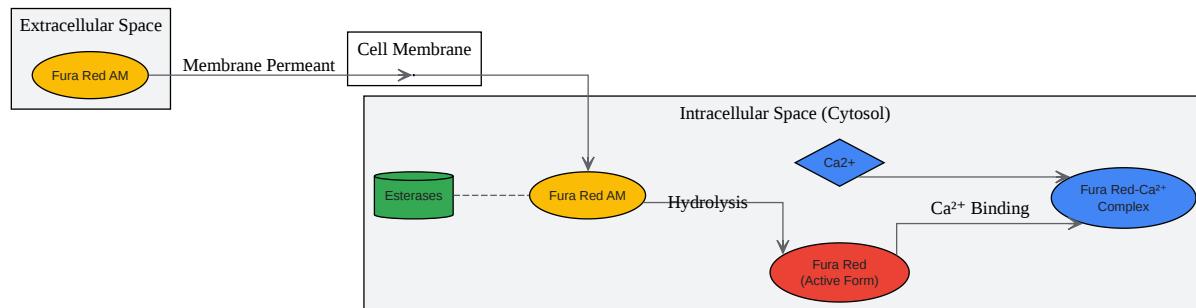
This protocol is suitable for microscopy and microplate reader-based assays.[12]

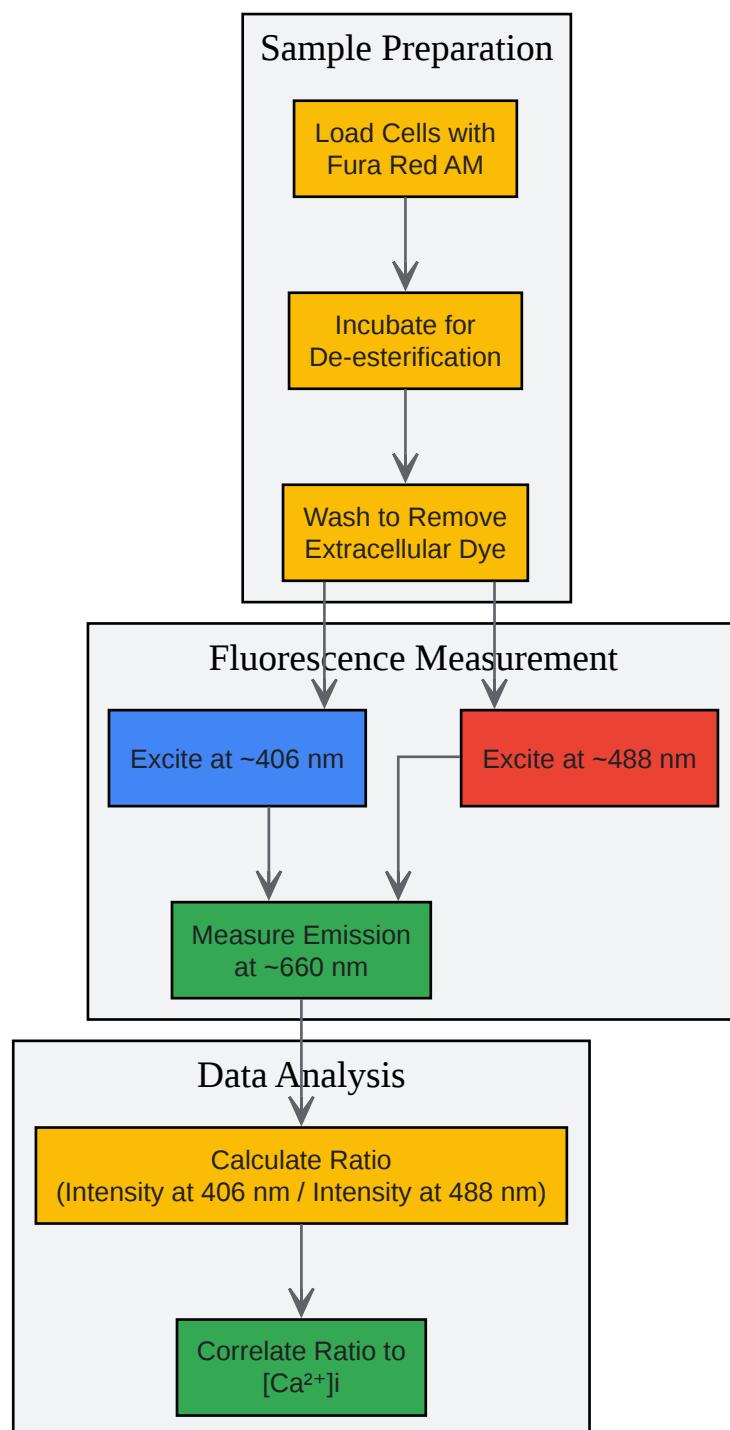
- Cell Plating: Plate cells on coverslips or in a microplate and allow them to adhere.
- Working Solution Preparation: Prepare a 2X working solution containing 5 μ M **Fura Red AM**, 0.04% Pluronic® F-127, and 1 mM Probenecid in a suitable buffer (e.g., HHBS). Probenecid

is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[12]

- Loading: Remove the culture medium and add an equal volume of the 2X working solution to the cells (this will result in a final 1X concentration).[12]
- Incubation: Incubate the cells for 20-120 minutes at 37°C or for 30 minutes at room temperature. The optimal time will depend on the cell type.[12]
- Washing: Remove the dye-loading solution and wash the cells with a buffer containing 1.0 mM Probenecid.[12]
- Analysis: The cells are now ready for imaging or fluorescence measurement.

Signaling Pathways and Experimental Workflows





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